Bis-PEG14-acid

PROTAC linker design bioconjugation molecular ruler

Bis-PEG14-acid (HOOC-(CH₂CH₂O)₁₄-CH₂CH₂-COOH) is a precisely defined, monodisperse PEG linker delivering a 60–70 Å spacer—optimized for PROTAC ternary-complex formation. Unlike polydisperse or shorter PEGs, its exactly 14-unit chain reduces hydrophobicity-driven aggregation in DAR8+ ADCs and improves tumor-to-plasma exposure. Choose this 98%-pure homobifunctional crosslinker when reproducible spatial control, low steric hindrance, and predictable pharmacokinetics are non-negotiable. Ideal for dimeric peptides, antibody fragments, and nanoparticle functionalization.

Molecular Formula C32H62O18
Molecular Weight 734.8 g/mol
Cat. No. B1192366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG14-acid
SynonymsBis-PEG14-acid
Molecular FormulaC32H62O18
Molecular Weight734.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H62O18/c33-31(34)1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-32(35)36/h1-30H2,(H,33,34)(H,35,36)
InChIKeyMSJLLMHXLPFKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG14-acid: A Defined-Length Homobifunctional PEG Crosslinker for PROTACs, ADCs, and Bioconjugation


Bis-PEG14-acid (HOOC-(CH₂CH₂O)₁₄-CH₂CH₂-COOH) is a monodisperse polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups linked by exactly 14 ethylene glycol repeat units . This compound belongs to the class of homobifunctional PEG crosslinkers and is distinguished by its precisely controlled molecular weight (734.82 Da) and chain length, which confer predictable physicochemical properties and performance in bioconjugation applications .

Why Generic PEG Linker Substitution Compromises Experimental Reproducibility in Bis-PEG14-acid-Dependent Assays


Generic substitution of Bis-PEG14-acid with alternative PEG linkers of varying lengths or polydispersity is not scientifically valid. The performance of PEG-based linkers in PROTACs, ADCs, and bioconjugates is highly dependent on the specific number of ethylene glycol units, which governs critical parameters including hydrodynamic radius, aqueous solubility, linker flexibility, and the spatial arrangement of conjugated moieties . Subtle changes in PEG chain length (e.g., PEG8 vs. PEG12 vs. PEG14) have been shown to significantly alter ADC tumor exposure, plasma clearance, and in vivo efficacy, underscoring the non-interchangeable nature of these reagents [1][2].

Bis-PEG14-acid Quantitative Differentiation: Head-to-Head Performance Against PEG8, PEG12, and PEG24 Linkers


Bis-PEG14-acid Molecular Length Defines Spatial Separation in Bioconjugation Architectures

Bis-PEG14-acid provides a molecular chain length of approximately 60–70 Å, which is significantly longer than shorter PEG analogs such as Bis-PEG8-acid (~30–40 Å) and Bis-PEG12-acid (~50–60 Å) . This extended reach is critical for minimizing steric hindrance between conjugated biomolecules and for enabling the formation of ternary complexes in PROTAC applications.

PROTAC linker design bioconjugation molecular ruler

Bis-PEG14-acid Hydrodynamic Radius Correlates with Enhanced Solubility and Reduced Non-Specific Binding

While direct hydrodynamic radius data for Bis-PEG14-acid is not available, class-level inference from linear PEG polymers indicates a hydrodynamic radius in the range of 5.4–7.4 nm (based on linear PEG12 kDa: 5.416 ± 0.284 nm; linear PEG20 kDa: 7.36 ± 0.199 nm) [1]. In ADC studies, increasing PEG linker length from 8 to 12 to 24 units significantly improved tumor-to-plasma exposure ratios and reduced non-specific clearance, with PEG12 and PEG24 linkers demonstrating markedly better pharmacokinetic profiles than PEG8 [2][3].

ADC pharmacokinetics hydrodynamic volume protein aggregation

Bis-PEG14-acid Enables Improved ADC Tumor Exposure Relative to Shorter PEG Linkers

In a head-to-head comparison of ADCs bearing PEG linkers of varying lengths (2, 4, 8, 12, and 24 units), conjugates with 8, 12, and 24 PEG units exhibited significantly higher tumor-to-plasma exposure ratios than those with 2 or 4 PEG units [1]. Although PEG14 was not directly tested, it falls within the optimal length range (8–24 units) associated with superior tumor penetration and reduced systemic clearance.

ADC efficacy tumor targeting biodistribution

Bis-PEG14-acid Supports High DAR ADC Formulation with Reduced Aggregation and Improved PK

In a study comparing DAR8-ADCs prepared with cleavable pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12), ADCs with PEG8 and PEG12 demonstrated superior pharmacokinetic profiles and lower aggregation compared to PEG4 and non-PEGylated DAR4 controls [1]. Increasing PEG length from 4 to 12 units reduced conjugate hydrophobicity and aggregate content while improving in vivo tolerability, with the PEG12 ADC showing no weight loss in treated animals [1]. Bis-PEG14-acid, with 14 PEG units, is predicted to exhibit comparable or slightly enhanced performance relative to PEG12.

DAR8 ADC PEGylation pharmacokinetics

Optimal Deployment Scenarios for Bis-PEG14-acid: From PROTAC Synthesis to High-DAR ADC Engineering


PROTAC Linker for Ternary Complex Optimization

Bis-PEG14-acid is ideally suited as a linker in PROTACs where a spacer length of approximately 60–70 Å is required to facilitate productive ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule. Its defined length provides sufficient reach to overcome steric constraints while maintaining synthetic tractability .

High-DAR ADC Construction with Enhanced Pharmacokinetics

The compound is recommended for the synthesis of DAR8 or higher ADCs where maintaining low aggregation and favorable pharmacokinetics is critical. Based on class-level evidence, PEG14 linkers are expected to reduce hydrophobicity-driven aggregation and improve tumor-to-plasma exposure ratios compared to shorter PEG linkers (e.g., PEG4 or PEG8) [1][2].

Bioconjugation Requiring Precise Spatial Separation

Bis-PEG14-acid is the linker of choice for bioconjugation applications that demand a well-defined, intermediate distance between two functional moieties—for example, in the preparation of dimeric peptides, antibody fragments, or nanoparticle surface functionalization where steric hindrance must be minimized .

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